molecular formula C11H7ClO B2757637 6-Chloronaphthalene-1-carbaldehyde CAS No. 116632-02-1

6-Chloronaphthalene-1-carbaldehyde

Cat. No. B2757637
CAS RN: 116632-02-1
M. Wt: 190.63
InChI Key: RTJQARCLKRKHOE-UHFFFAOYSA-N
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Description

6-Chloronaphthalene-1-carbaldehyde is a chemical compound with the CAS Number: 116632-02-1 . It has a molecular weight of 190.63 and its IUPAC name is 6-chloro-1-naphthaldehyde . It is in powder form .


Molecular Structure Analysis

The Inchi Code of 6-Chloronaphthalene-1-carbaldehyde is 1S/C11H7ClO/c12-10-4-5-11-8 (6-10)2-1-3-9 (11)7-13/h1-7H . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Chloronaphthalene-1-carbaldehyde is a powder with a melting point of 83-84 degrees . It has a molecular weight of 190.63 . More detailed physical and chemical properties were not available in the retrieved data.

Scientific Research Applications

Versatile Building Blocks for Synthesis

  • 6-Chloronaphthalene-1-carbaldehyde and related compounds are used as versatile building blocks in organic synthesis. For instance, 8-Iodonaphthalene-1-carbaldehyde has been transformed into a variety of polycyclic carbo- and heterocycles, highlighting its potential for diversity-oriented synthesis and exploring uncharted regions of chemical space (Herrera et al., 2016).

Synthesis of Complex Organic Molecules

  • These compounds are pivotal in synthesizing complex organic molecules. Research on cis/trans-Isochromanones and their formation from homophthalic anhydride and aromatic aldehydes, such as naphthalene-1-carbaldehydes, demonstrates their importance in creating intricate molecular structures (Bogdanov & Palamareva, 2004).

Applications in Heterocyclic Chemistry

  • In the field of heterocyclic chemistry, derivatives of similar aldehydes like 2-chloroquinoline-3-carbaldehyde have shown significant applications. They are used to synthesize quinoline ring systems and fused or binary quinoline-cord heterocyclic systems, which have both synthetic and biological relevance (Hamama et al., 2018).

Development of Fluorescent Chemosensors

  • 6-Chloronaphthalene-1-carbaldehyde related compounds have also been used in the development of fluorescent chemosensors. For example, Schiff bases derived from 2-Hydroxynaphthalene-1-carbaldehyde are used for preparing various fluorescent chemosensors, highlighting their utility in creating sensitive and specific molecular detection tools (Maher, 2018).

Mimicking Biological Systems

  • These compounds have applications in mimicking biological systems, such as the synthesis of diiron hexacarbonyl complexes that resemble the diiron subunit of [FeFe]-hydrogenase. These complexes, derived from naphthalene carbaldehyde derivatives, help in understanding and replicating complex biological processes (Qian et al., 2015).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of naphthalene-1-carbaldehydes have shown potential in creating new compounds with significant biological activity. For example, their use in the synthesis of novel 2H-Chromene derivatives, which exhibit remarkable antimicrobial activity, showcases their importance in drug discovery (El Azab et al., 2014).

Corrosion Inhibition

  • Quinoline derivatives, similar to 6-Chloronaphthalene-1-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds are effective in protecting metals against corrosion, particularly in acidic environments, as evidenced by their use in preventing the corrosion of mild steel in hydrochloric acid solution (Lgaz et al., 2017).

Safety and Hazards

The safety information for 6-Chloronaphthalene-1-carbaldehyde indicates that it has several hazard statements including H302, H315, H319, H335 . These represent various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJQARCLKRKHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloronaphthalene-1-carbaldehyde

CAS RN

116632-02-1
Record name 6-chloronaphthalene-1-carbaldehyde
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